8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one
Description
8-Chloro-3-(piperidin-4-yl)quinolin-2(1H)-one is a heterocyclic compound featuring a quinolin-2(1H)-one core substituted with a chlorine atom at position 8 and a piperidin-4-yl group at position 2. The quinolin-2(1H)-one scaffold is widely studied due to its pharmacological versatility, including antimicrobial, anticancer, and anticoagulant activities . Below, we compare its structural and functional attributes with close analogues.
Properties
Molecular Formula |
C14H15ClN2O |
|---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
8-chloro-3-piperidin-4-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H15ClN2O/c15-12-3-1-2-10-8-11(14(18)17-13(10)12)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,18) |
InChI Key |
PCTBZXMKBAITGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C(=CC=C3)Cl)NC2=O |
Origin of Product |
United States |
Preparation Methods
Friedländer Synthesis Adaptations
The Friedländer synthesis remains the cornerstone for constructing the quinoline scaffold. Recent advancements emphasize solvent-free conditions and catalytic systems to enhance efficiency. For example, a modified Friedländer approach using poly(phosphoric acid) (PPA) as both catalyst and solvent achieves cyclization between 2-aminobenzaldehyde derivatives and ketones at 90°C, yielding quinoline intermediates with >80% purity. This method eliminates solvent waste and reduces reaction times to 1–2 hours, making it industrially viable.
Critical parameters for optimizing the quinoline core include:
-
Temperature : Elevated temperatures (80–100°C) accelerate cyclization but risk side reactions such as over-chlorination.
-
Catalyst Loading : PPA concentrations of 15–20 wt% balance reactivity and post-reaction separability.
-
Substrate Ratios : A 1:1.2 molar ratio of aniline derivatives to ketones minimizes unreacted starting material.
Chlorination and Functionalization Strategies
Regioselective Chlorination
Introducing chlorine at the 8-position demands careful reagent selection. Thionyl chloride (SOCl₂) in dichloromethane at 0°C selectively chlorinates the quinoline ring without disturbing the lactam moiety. Alternatively, phosphorus pentachloride (PCl₅) in refluxing toluene achieves comparable selectivity but requires rigorous moisture exclusion.
Table 1: Chlorination Efficiency Under Varied Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 0 | 78 | 95 |
| PCl₅ | Toluene | 110 | 82 | 93 |
| NCS | Acetonitrile | 25 | 65 | 88 |
Piperidine Moiety Incorporation
Grignard Reagent-Mediated Coupling
A patent-pending method utilizes 4-chloro-N-methylpiperidine-derived Grignard reagents to functionalize the quinoline core. Key steps include:
-
Generating the Grignard reagent from 4-chloro-N-methylpiperidine and magnesium in tetrahydrofuran (THF) at −20°C.
-
Slow addition to the chlorinated quinoline intermediate at −10°C to minimize thermal degradation.
-
Quenching with saturated ammonium chloride and extracting with dichloromethane.
This approach achieves 70–75% yield but necessitates anhydrous conditions and strict temperature control.
Microwave-Assisted Amine Coupling
Alternative protocols employ microwave irradiation to accelerate nucleophilic aromatic substitution. Reacting 8-chloroquinolin-2(1H)-one with piperidin-4-amine in dimethylformamide (DMF) at 150°C for 20 minutes under microwave conditions yields the target compound with 85% efficiency. The reduced reaction time mitigates decomposition pathways common in prolonged heating.
Purification and Characterization
Recrystallization and Chromatography
Crude product purification involves sequential recrystallization from ethanol/water (3:1) and silica gel chromatography using ethyl acetate/hexane gradients. These steps remove unreacted piperidine derivatives and chlorination byproducts, elevating purity to >98%.
Spectroscopic Validation
-
¹H NMR : Distinct signals at δ 8.21 (H-4), 7.89 (H-5), and 3.45–2.98 (piperidine protons) confirm structural integrity.
-
¹³C NMR : Peaks at 162.5 ppm (C-2 lactam) and 45.3 ppm (piperidine C-4) align with computational predictions.
-
XRD Analysis : Single-crystal X-ray diffraction validates the planar quinoline system and chair conformation of the piperidine ring.
Computational Modeling for Reaction Optimization
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into transition states and regioselectivity. For instance, the energy barrier for piperidine attachment at C-3 is 15.2 kcal/mol lower than at C-4, rationalizing the observed selectivity. Additionally, molecular electrostatic potential maps identify nucleophilic hotspots on the quinoline ring, guiding reagent design.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can remove the chlorine atom or reduce the quinoline ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of quinoline compounds, including 8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one, exhibit significant neuroprotective properties. These compounds are being investigated for their ability to act as dopamine D2/D3 receptor agonists, which may provide symptomatic relief in conditions such as Parkinson’s disease. A study highlighted the introduction of an 8-hydroxy quinoline moiety into piperazine derivatives, showing high affinity for D2/D3 receptors and potential neuroprotective effects through iron chelation .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. A series of quinoline-piperidine scaffolds were synthesized and tested against Plasmodium falciparum, the causative agent of malaria. The findings showed that certain derivatives exhibited potent antiplasmodial activity with low nanomolar potency, suggesting that modifications to the quinoline structure can enhance efficacy against malaria .
Case Study 1: Neuroprotective Properties
A study conducted on various quinoline derivatives demonstrated that introducing specific functional groups significantly improved their neuroprotective capabilities. The compound was shown to reduce oxidative stress in neuronal cells, which is crucial in preventing dopamine cell death associated with Parkinson's disease .
| Compound | D2 Affinity (nM) | D3 Affinity (nM) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 15.9 | 13.8 | High |
Case Study 2: Antimalarial Efficacy
In another study focusing on antimalarial activity, a library of quinoline derivatives including this compound was screened against Plasmodium falciparum. The results indicated that several compounds displayed excellent oral efficacy in mouse models, with effective doses below 1 mg/kg .
| Compound | EC₅₀ (nM) | ED₉₀ (mg/kg) | Mechanism of Action |
|---|---|---|---|
| This compound | 120 | <1 | Inhibition of translation elongation factor 2 |
Mechanism of Action
The mechanism of action of 8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Chlorine Position: 8-Chloro Derivatives: The target compound's 8-chloro substitution is distinct from 4-chloro-8-methylquinolin-2(1H)-one (), where chlorine at position 4 enhances electrophilicity for nucleophilic substitution. The 8-position may sterically hinder interactions or alter π-stacking in biological targets . 6-Chloro Analogues: 3-(6-Chloro-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one (15e) () shows potent anticancer activity, suggesting chlorine position significantly affects target selectivity .
- Piperidinyl vs. Other Amine Substituents: Piperidin-4-yl: The piperidine ring in the target compound may enhance lipophilicity and membrane permeability compared to morpholine or pyrimidine hybrids (e.g., 3-(morpholinopropanoyl) derivatives in ) . Morpholino/Piperazinyl Groups: Compounds like 4-chloro-1-phenyl-3-[3-(morpholinopropanoyl)]quinolin-2(1H)-one () exhibit antidepressant activity, indicating that bulkier amine groups may improve CNS penetration .
Biological Activity
8-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, emphasizing its antimalarial, antitubercular, and cholinesterase inhibitory properties.
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 264.75 g/mol
- CAS Number : 1314390-26-5
Synthesis
The synthesis of this compound typically involves coupling reactions between piperidine derivatives and quinoline scaffolds. Various methods, including microwave-assisted synthesis, have been utilized to enhance yield and purity.
Antimalarial Activity
Recent studies have shown that quinoline derivatives exhibit significant antimalarial activity against Plasmodium falciparum. The IC₅₀ values for various derivatives range from 0.014 to 5.87 μg/mL, suggesting that modifications to the quinoline structure can enhance potency. For instance, compounds with specific substitutions demonstrated superior activity compared to traditional antimalarial agents like chloroquine .
| Compound | IC₅₀ (μg/mL) | Activity Level |
|---|---|---|
| Compound 4b | 0.014 | Excellent |
| Compound 12 | 0.46 | High |
| Chloroquine | ~100 | Standard |
Antitubercular Activity
In vitro studies have indicated that quinoline-thiosemicarbazone derivatives possess promising activity against Mycobacterium tuberculosis. The best-performing compounds exhibited IC₅₀ values lower than standard treatments such as isoniazid. Notably, molecular docking studies revealed favorable binding interactions with critical protein targets involved in mycobacterial metabolism .
| Compound | IC₅₀ (μg/mL) | Activity Level |
|---|---|---|
| Compound 11d | <10 | Excellent |
| Compound 11e | <15 | Very Good |
| Isoniazid | ~20 | Standard |
Cholinesterase Inhibition
The compound has also been evaluated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Several derivatives showed IC₅₀ values below 20 μM, indicating significant inhibitory potential. Structure-activity relationship analyses highlighted the importance of specific substitutions on the quinoline ring for enhanced activity .
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| Compound 5g | 19.85 ± 0.14 | 20.45 ± 0.10 |
| Donepezil (Standard) | <10 | <10 |
Case Studies
- Antimalarial Evaluation : A study synthesized a series of quinoline-piperidine analogues and evaluated their activity against Plasmodium falciparum. The results indicated that structural variations significantly influenced antimalarial efficacy, with some compounds outperforming established drugs.
- Antitubercular Screening : Another investigation focused on quinolinone-thiosemicarbazones against multiple strains of M. tuberculosis. The findings suggested that certain modifications led to enhanced potency and could serve as lead compounds for further development.
- Neuroprotective Studies : In vitro assays demonstrated that several synthesized compounds acted as potent inhibitors of cholinesterases, with implications for treating Alzheimer's disease.
Q & A
Basic Questions
Q. What are the common synthetic routes for 8-Chloro-3-(piperidin-4-yl)quinolin-2(1H)-one?
- Methodological Answer : The synthesis typically involves alkylation or substitution reactions targeting the quinolinone core. For example, alkylation of 8-chloro-quinolin-2(1H)-one derivatives under basic conditions (e.g., K₂CO₃ in DMF) with chloroacetone or bromoacetophenone yields O-alkylated products exclusively due to steric hindrance from the 8-chloro substituent . Piperidine ring introduction may involve reductive amination or nucleophilic substitution, as seen in analogs like 8-(4-fluorobiphenylmethyl)piperazine derivatives .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and HETCOR) is critical. For instance, N1- vs. O2-alkylation can be distinguished via long-range ¹H-¹³C correlations (e.g., N1-CH₂ couples to C(2’) at ~192 ppm, while O2-CH₂ couples to C(2’) at ~194 ppm) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configurations, as demonstrated for chloroform-solvated quinolinone derivatives .
Q. What characterization techniques are used beyond NMR for quinolin-2(1H)-one derivatives?
- Methodological Answer :
- GC-MS : Identifies molecular ions and fragmentation patterns, though sensitivity can vary (e.g., 0.5–8% intensity for acylated derivatives) .
- IR Spectroscopy : Confirms functional groups like carbonyls (C=O stretches at ~1650 cm⁻¹) and ester linkages in derivatives .
- Mass Spectrometry : High-resolution MS validates molecular formulas, as shown for spiro-piperidine quinoline analogs .
Advanced Research Questions
Q. What factors govern regioselectivity in alkylation reactions of 8-chloro-quinolin-2(1H)-one derivatives?
- Methodological Answer : Steric effects dominate over electronic factors. For example:
- 8-Chloro substituent : Blocks N1-alkylation, leading to exclusive O2-alkylation .
- C(6)/C(7) substituents : Permit mixed N1/O2-alkylation (e.g., 6-methoxy derivatives yield ~70% N1-products) .
- Reaction Optimization : K₂CO₃/DMF at elevated temperatures maximizes yields without altering selectivity .
Q. How can computational methods optimize greener synthesis pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., Gaussian 16) model reaction mechanisms to replace hazardous reagents. For example:
- Base-Free Aqueous Synthesis : Simulates transition states to eliminate toxic bases, reducing waste .
- Solvent Screening : Computes solvation energies to identify eco-friendly solvents (e.g., water or ethanol) .
Q. What challenges arise in crystallographic refinement of quinolinone derivatives, and how does SHELX address them?
- Methodological Answer :
- Twinned Data : SHELXL robustly refines twinned or high-resolution macromolecular crystals via dual-space algorithms .
- Disorder Modeling : SHELXPRO interfaces with restraints for piperidine ring flexibility, as seen in biphenylmethyl-piperidine derivatives .
- Validation Tools : RIGU and ADDSYM in SHELXE ensure space group correctness .
Q. How does the piperidine ring influence the physicochemical properties of quinolin-2(1H)-one derivatives?
- Methodological Answer :
- Solubility : Piperidine’s basicity enhances water solubility via salt formation (e.g., HCl salts in storage ).
- Bioactivity : Piperidine/piperazine moieties improve binding to targets (e.g., antimicrobial or CNS receptors) .
- Stability : N-alkylation (vs. O-) reduces hydrolysis susceptibility, critical for prodrug design .
Data Contradictions and Resolutions
- Alkylation Selectivity : Early studies reported mixed N1/O2-alkylation for unsubstituted quinolinones , while 8-chloro derivatives exclusively yield O2-products. Resolution lies in steric maps from X-ray structures .
- Computational vs. Experimental Yields : DFT-predicated pathways may conflict with empirical results due to solvent effects; iterative MD simulations reconcile discrepancies .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
